1-(4-Methoxyphenyl)-4-methyl-1-penten-3-one
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Overview
Description
1-(4-Methoxyphenyl)-4-methyl-1-penten-3-one is an organic compound characterized by a methoxyphenyl group attached to a pentenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-4-methyl-1-penten-3-one typically involves the reaction of 4-methoxybenzaldehyde with methyl vinyl ketone under basic conditions. The reaction proceeds through a Michael addition followed by an aldol condensation to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process, ensuring high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-4-methyl-1-penten-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Methoxyphenyl)-4-methyl-1-penten-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-4-methyl-1-penten-3-one involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor, affecting pathways related to oxidative stress and inflammation. Its methoxy group plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
4-Methoxyamphetamine: A compound with a similar methoxyphenyl group but different pharmacological properties.
Methedrone: Another methoxyphenyl derivative with distinct chemical and biological activities.
Uniqueness: Its ability to undergo diverse chemical reactions and its potential in various research fields highlight its significance .
Properties
CAS No. |
67962-14-5 |
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Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
(E)-1-(4-methoxyphenyl)-4-methylpent-1-en-3-one |
InChI |
InChI=1S/C13H16O2/c1-10(2)13(14)9-6-11-4-7-12(15-3)8-5-11/h4-10H,1-3H3/b9-6+ |
InChI Key |
ZIXVMEYRFPMOAV-RMKNXTFCSA-N |
Isomeric SMILES |
CC(C)C(=O)/C=C/C1=CC=C(C=C1)OC |
Canonical SMILES |
CC(C)C(=O)C=CC1=CC=C(C=C1)OC |
density |
1.016-1.026 |
physical_description |
colourless oily liquid with a buttery, caramellic odour |
solubility |
insoluble in water; soluble in organic solvents, oils miscible at room temperature (in ethanol) |
Origin of Product |
United States |
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